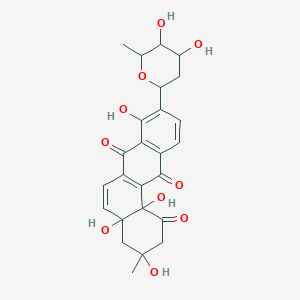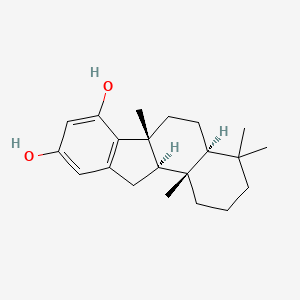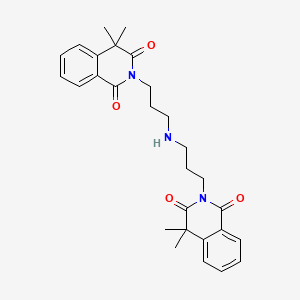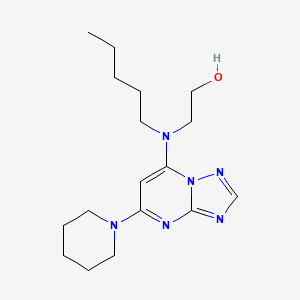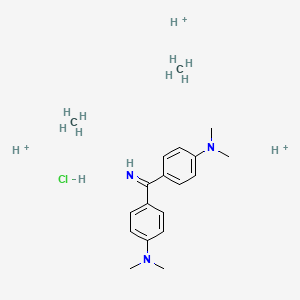
Auramine, phosphomolybdic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auramine, phosphomolybdic acid salt is a bioactive chemical.
Applications De Recherche Scientifique
Oxidation and Degradation Studies
- Auramine has been studied for its oxidation properties induced by plasma with glow discharge electrolysis. It was found that the degradation rate of auramine can be significantly increased by prolonging the discharge time and increasing the pH value of the solution. Hydroxyl radicals were identified as the primary oxidants in auramine degradation, following a first-order kinetics model (Ke & Yanjie, 2005).
Photophysical Dynamics
- Auramine derivatives have been used as optical probes in studying photophysical dynamics, especially when bound to poly(methacrylic acid) (PMA). These derivatives demonstrate significant changes in photophysical properties depending on the solvent and pH, making them useful for monitoring copolymerization processes (Pereira & Gehlen, 2006).
Environmental Applications
- ZnS:Cu nanoparticles loaded on activated carbon were used for the ultrasound-assisted removal of Auramine-O from aqueous solutions. This study highlighted the potential of ZnS:Cu-NP-AC as an effective adsorbent for Auramine-O removal, achieving a high removal percentage under optimized conditions (Asfaram et al., 2015).
Ecotoxicity Evaluation
- Auramine dyes have been evaluated for their ecotoxicity to aquatic organisms across different trophic levels. The study calculated the predicted non-effect concentrations (PNEC) for Auramine and Auramine O, providing valuable data for future risk assessments in freshwater systems (Azevedo et al., 2020).
Medical Research Applications
- Auramine is used in microscopy for the detection of acid-fast bacilli. A study evaluated the effect of specimen-processing methods on the sensitivity of acid-fast bacillus (AFB) staining using auramine, demonstrating its utility in migrant tuberculosis screening programs (Laserson et al., 2005).
Propriétés
Numéro CAS |
70179-86-1 |
|---|---|
Nom du produit |
Auramine, phosphomolybdic acid salt |
Formule moléculaire |
C19H33ClN3+3 |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;hydron;methane;hydrochloride |
InChI |
InChI=1S/C17H21N3.2CH4.ClH/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;;;/h5-12,18H,1-4H3;2*1H4;1H/p+3 |
Clé InChI |
SFCMICLSWLRSNQ-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].C.C.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl |
SMILES canonique |
[H+].[H+].[H+].C.C.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
70179-87-2 70179-86-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Auramine, phosphomolybdic acid salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



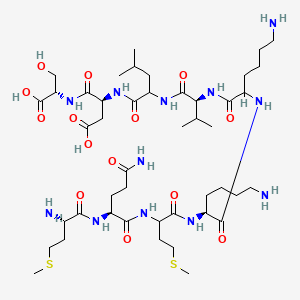
![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)
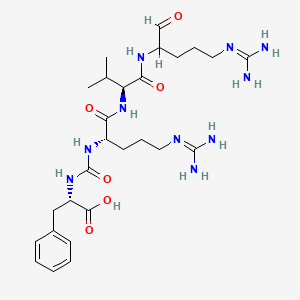
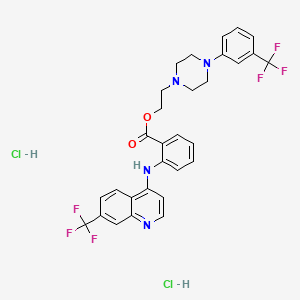
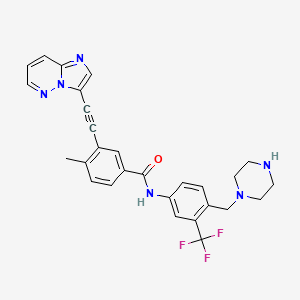
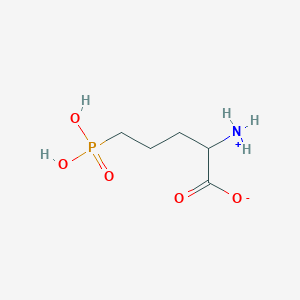
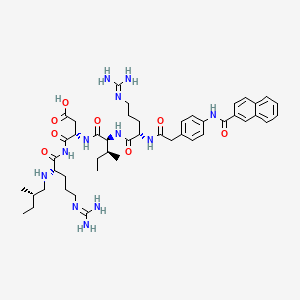
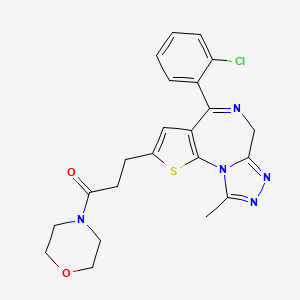
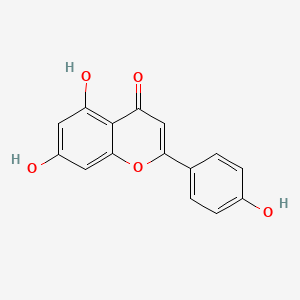
![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)
